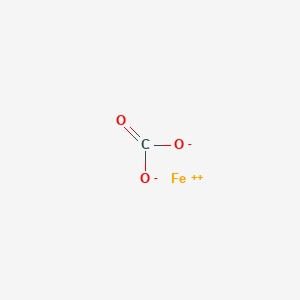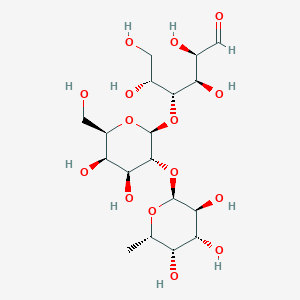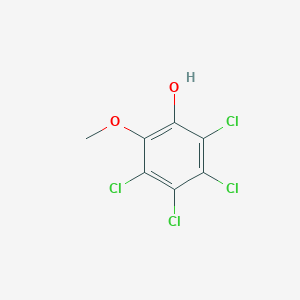![molecular formula C7H6OS B036877 4H-Cyclopenta[b]thiophen-6(5H)-one CAS No. 5650-52-2](/img/structure/B36877.png)
4H-Cyclopenta[b]thiophen-6(5H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives involves multi-step chemical reactions, focusing on achieving high purity and yield. A notable example is the synthesis and characterization of liquid crystals based on this core structure, demonstrating the importance of the 4H-cyclopenta[b]thiophene skeleton in achieving high birefringence and large dielectric anisotropy in liquid crystals (Wan Danyang et al., 2020). Another approach involves the synthesis of cyclopentathiophenacetic acid derivatives, highlighting the reactivity of the compound in creating bicyclic systems with potential biological activities (A. Jilale et al., 1993).
Molecular Structure Analysis
The molecular structure of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives has been extensively studied, demonstrating the compound's ability to form stable configurations with beneficial electronic properties. For instance, the molecular conformation and crystal structure analysis of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reveal insights into its stability and potential applications (Jaismary G. B. de Oliveira et al., 2012).
Chemical Reactions and Properties
4H-Cyclopenta[b]thiophen-6(5H)-one participates in various chemical reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity has been exploited to synthesize novel materials with specific functionalities, such as helicene and helicene-like compounds, which exhibit unique photophysical properties due to their cyclopenta[b]thiophene skeleton (K. Uematsu et al., 2018).
Physical Properties Analysis
The physical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives, such as birefringence and dielectric anisotropy, are crucial for their application in liquid crystal displays and other electronic devices. The introduction of the 5,6-dihydro-4H-cyclopenta[b]thiophene core unit into phenyl-tolane type liquid crystals has been shown to expand the mesophase range and increase the birefringence and dielectric anisotropy, offering an alternative option for high-performance phenyl-tolanes (Danyang Wan et al., 2021).
Chemical Properties Analysis
The chemical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives, such as their electrochemical behavior and solvatochromism, are pivotal for their utilization in optoelectronic applications. Research into cyclometalated complexes of thiophenolate chromophores based on this structure has provided insights into their electrochemical and photophysical characteristics, underlining the potential of these materials in developing new optoelectronic devices (J. Schneider et al., 2009).
Wissenschaftliche Forschungsanwendungen
Application in Polymer Solar Cells
- Scientific Field : Materials Chemistry
- Summary of the Application : “4H-Cyclopenta[b]thiophen-6(5H)-one” is used in the design and synthesis of a new small molecule, ITTC, which acts as a non-fullerene electron acceptor in polymer solar cells .
- Methods of Application : The ITTC molecule, which bears an indacenodithieno [3,2- b ]thiophene core and a 2- (6-oxo-5,6-dihydro-4 H -cyclopenta [ c ]thiophen-4-ylidene)malononitrile end group, is blended with a recently synthesized hexafluoroquinoxaline based polymer donor-HFQx-T .
- Results or Outcomes : The device employing HFQx-T as the donor and ITTC as the acceptor delivered a power conversion efficiency (PCE) of 8.19% without any post-treatment. After thermal annealing, an impressive PCE of 10.4% was obtained .
Application in Efficient Polymer Solar Cells
- Scientific Field : Polymer Science
- Summary of the Application : “4H-Cyclopenta[b]thiophen-6(5H)-one” is used in the synthesis of a series of polymers based on indandione derivatives for efficient polymer solar cells .
- Methods of Application : The polymers have a typical donor-acceptor configuration, where TIND-HT (5- ( (5-hexylthiophen-2-yl)methylene)-4H-cyclopenta [c]thiophene-4,6 (5H)-dione) and TIND-DHT (5- ( (4,5-dihexylthiophen-2-yl)methylene)-4H-cyclopenta [c]thiophene-4,6 (5H)-dione) are the electron acceptor units, while benzodithiophene (BDT) or fluorinated benzodithiophene (BDTF) are the electron donor units .
- Results or Outcomes : Non-fullerene inverted-type PSCs with a configuration of ITO/ZnO/polymer:Y6BO/MoO3/Ag devices based on polymers as the donor and Y6BO as the acceptor are fabricated. The best power conversion efficiency (PCE) of 11.1% is achieved using the inverted-type PSCs based on TIND-DHT-BDTF .
Eigenschaften
IUPAC Name |
4,5-dihydrocyclopenta[b]thiophen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZITEHQKWPDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311299 | |
| Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Cyclopenta[b]thiophen-6(5H)-one | |
CAS RN |
5650-52-2 | |
| Record name | 4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5650-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Cyclopenta[b]thiophen-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[b]thiophen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

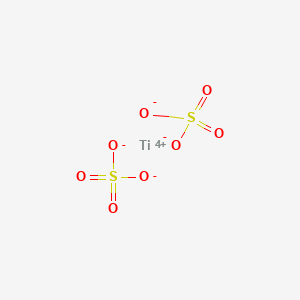
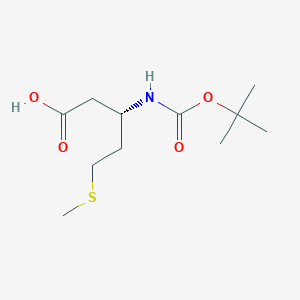
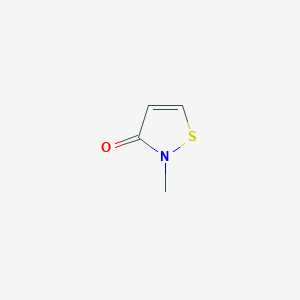
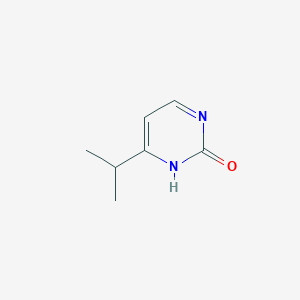
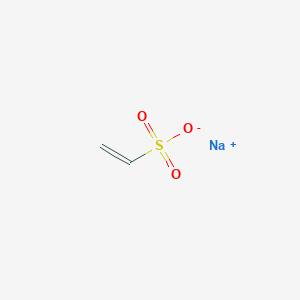
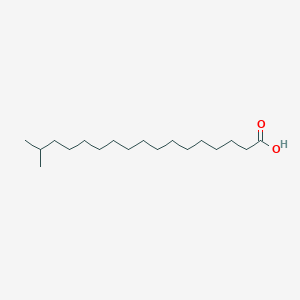
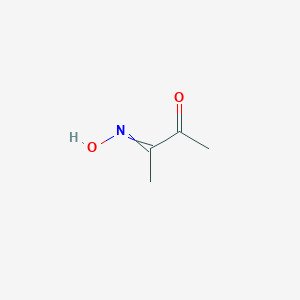
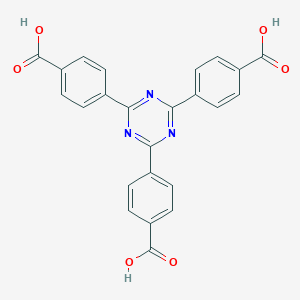
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)


